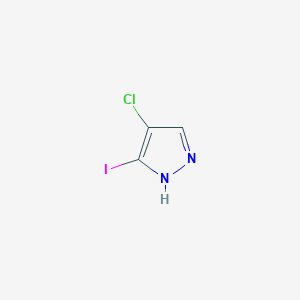

3-Iodo-4-chloro-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

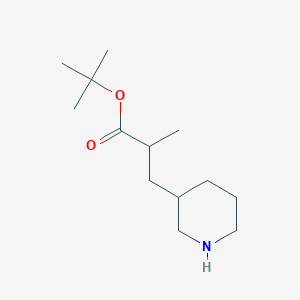

3-Iodo-4-chloro-1H-pyrazole is a chemical compound with the CAS Number: 27258-13-5 . It has a molecular weight of 228.42 . The IUPAC name for this compound is 4-chloro-3-iodo-1H-pyrazole . It is a solid at room temperature .

Synthesis Analysis

The synthesis of pyrazoles, including 3-Iodo-4-chloro-1H-pyrazole, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis

The InChI code for 3-Iodo-4-chloro-1H-pyrazole is 1S/C3H2ClIN2/c4-2-1-6-7-3(2)5/h1H, (H,6,7) . This indicates that the molecule consists of three carbon atoms, two nitrogen atoms, one iodine atom, and one chlorine atom.Chemical Reactions Analysis

Pyrazoles, including 3-Iodo-4-chloro-1H-pyrazole, can undergo various chemical reactions. For example, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to yield a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis

3-Iodo-4-chloro-1H-pyrazole is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the retrieved data.Applications De Recherche Scientifique

- Synthetic Intermediates : 3-Iodo-4-chloro-1H-pyrazole serves as a valuable intermediate in the synthesis of biologically active compounds . Researchers use it as a building block to create more complex molecules with specific pharmacological properties.

- Ligand Design : Pyrazoles, including 3-Iodo-4-chloro-1H-pyrazole, exhibit both proton donor and acceptor properties due to their unique nitrogen atoms. Their structural rigidity and tunability make them excellent ligands for coordinating with metal ions . Researchers explore their applications in designing novel coordination complexes.

- Donor-Acceptor Sites : The presence of both donor and acceptor sites within the same pyrazole molecule enables its role in supramolecular chemistry. Researchers investigate how 3-Iodo-4-chloro-1H-pyrazole participates in host-guest interactions, self-assembly, and molecular recognition .

- Indium-Mediated Reactions : 3-Iodo-4-chloro-1H-pyrazole has been employed in indium-mediated syntheses of heterobiaryls . These heterocyclic compounds find applications in materials science, drug discovery, and organic electronics.

- Biological Targets : While specific studies on 3-Iodo-4-chloro-1H-pyrazole are limited, related pyrazole structures have been explored for a wide range of biological targets . Researchers investigate their potential as enzyme inhibitors, receptor modulators, and anticancer agents.

Pharmaceutical Chemistry

Coordination Chemistry

Supramolecular Chemistry

Heterobiaryl Synthesis

Biomedical Research

Spectroscopic Studies

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to handle this compound with personal protective equipment and ensure adequate ventilation .

Mécanisme D'action

Target of Action

Similar compounds like 4-iodopyrazole have been found to interact with alcohol dehydrogenase 1c, 1b, 1a, and mycocyclosin synthase . These targets play crucial roles in various biochemical processes, including alcohol metabolism and the synthesis of mycocyclosin, a compound involved in the survival of Mycobacterium tuberculosis .

Mode of Action

For instance, 4-Iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole . This suggests that 3-Iodo-4-chloro-1H-pyrazole might also undergo similar transformations, leading to changes in its targets.

Biochemical Pathways

Given the potential targets mentioned above, it’s plausible that this compound could influence pathways related to alcohol metabolism and the survival of certain bacteria .

Pharmacokinetics

It’s worth noting that the compound is insoluble in water , which could impact its bioavailability and distribution within the body.

Result of Action

Based on its potential targets, it’s plausible that this compound could influence the activity of certain enzymes and potentially affect the survival of certain bacteria .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Iodo-4-chloro-1H-pyrazole. For instance, the compound is light-sensitive , suggesting that exposure to light could affect its stability and efficacy. Furthermore, its insolubility in water could influence its distribution and action within the body, particularly in aqueous environments.

Propriétés

IUPAC Name |

4-chloro-5-iodo-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClIN2/c4-2-1-6-7-3(2)5/h1H,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOWQLJELKZSSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Cl)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-4-chloro-1H-pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2572357.png)

![2-[(3-Chlorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2572360.png)

![3-(3-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2572364.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2572365.png)

![1-(4-fluorophenyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2572375.png)

![2-Chloro-1-[2-[2-(1-methylpyrazol-4-yl)-2-oxoethyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2572376.png)